

Chemical structure and properties of α -spinasterol

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Compound of Interest

Compound Name: *-Spinasterol*

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α -Spinasterol: A Comprehensive Technical Guide

An In-depth Examination of the Chemical Structure, Properties, and Bioactivities of a Promising Phytosterol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of α -**spinasterol**, a phytosterol with significant therapeutic potential. The document covers its chemical structure, physicochemical properties, and diverse pharmacological activities, with a focus on its anti-inflammatory, anti-diabetic, and neuroprotective effects. Detailed experimental methodologies and signaling pathway diagrams are provided to support further research and development.

Chemical Structure and Physicochemical Properties

α -**Spinasterol**, also known as 5 α -stigmasta-7,22-dien-3 β -ol, is a C29 phytosterol.[1] Its structure is characterized by a tetracyclic cyclopenta[a]phenanthrene skeleton with a hydroxyl group at the C-3 position and a double bond between C-7 and C-8, and another in the side chain at C-22.[2][3]

Chemical Identifiers

Identifier	Value
IUPAC Name	(3S,5S,9R,10S,13R,14R,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol[3]
Molecular Formula	C ₂₉ H ₄₈ O[1][2]
Molecular Weight	412.69 g/mol [1][2]
CAS Number	481-18-5[1][2]

Physicochemical Data

Property	Value
Melting Point	168-169 °C[4]
Boiling Point	500.0 ± 44.0 °C at 760 mmHg[4]
Density	1.0 ± 0.1 g/cm ³ [4]
Solubility	Water: 3.4e-05 g/L; Soluble in Chloroform, slightly soluble in Ethyl Acetate and Methanol (heated)[5][6]
Optical Rotation	[α] _D ²⁵ -3.6° (c = 2.8 in chloroform)[6]
logP	7.46[5]

Pharmacological Properties and Biological Activities

α-**Spinasterol** exhibits a broad spectrum of pharmacological activities, making it a compound of significant interest for drug development. It is known to be orally bioavailable and can cross the blood-brain barrier.[7][8]

Summary of Biological Activities

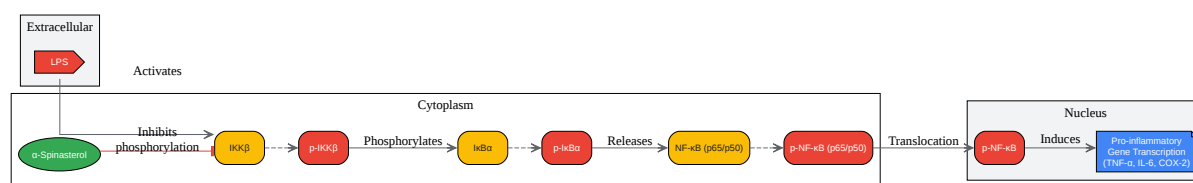
Activity	Key Findings	IC ₅₀ /Effective Dose
Anti-inflammatory	Inhibits COX-1 and COX-2 enzymes; reduces pro-inflammatory cytokines (TNF- α , IL-1 β , IL-6) and mediators (NO, PGE ₂). [8] [9]	COX-1: 16.17 μ M; COX-2: 7.76 μ M [8]
Antinociceptive	Antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor; reduces postoperative and neuropathic pain. [10]	TRPV1: 1.4 μ M
Anti-diabetic	Enhances glucose uptake in muscle cells and insulin secretion in pancreatic β -cells; improves hyperglycemia. [9] [11]	-
Anticonvulsant	Elevates the seizure threshold in various acute seizure models in mice. [12]	0.1-1 mg/kg (i.p. in mice) [13]
Antidepressant	Exerts anti-immobility effects in the forced swim test in mice. [14]	1-2 mg/kg (i.p. in mice) [13]
Antibacterial	Shows activity against various bacteria, including E. coli and S. aureus. [8]	MIC for E. coli: 0.13 nM [8]

Key Signaling Pathways

α -**Spinasterol** modulates several key signaling pathways to exert its therapeutic effects. The most well-documented are the NF- κ B and Nrf2/HO-1 pathways, which are central to the inflammatory and antioxidant responses.

Inhibition of the NF- κ B Signaling Pathway

α -Spinasterol has been shown to inhibit the activation of the NF- κ B pathway, a critical regulator of inflammation. It achieves this by reducing the phosphorylation of IKK β and I κ B α , which in turn prevents the nuclear translocation of the p65 subunit of NF- κ B.[15] This leads to a downstream reduction in the expression of pro-inflammatory genes.

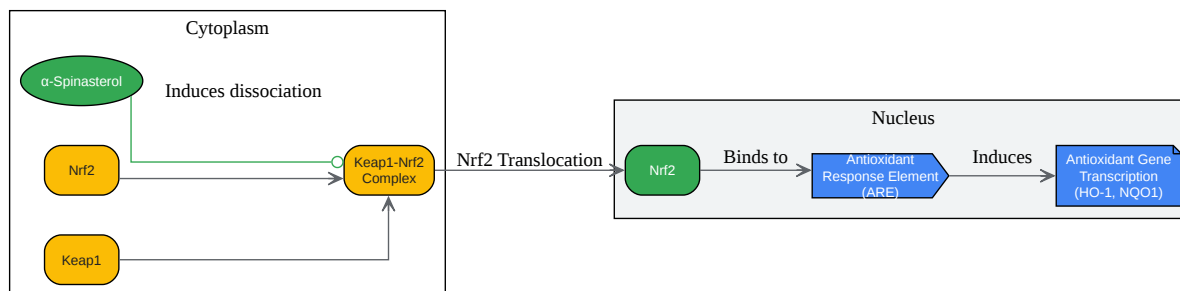


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Figure 1: α -Spinasterol's inhibition of the NF- κ B signaling pathway.

Activation of the Nrf2/HO-1 Signaling Pathway

α -Spinasterol also exerts antioxidant effects by activating the Nrf2/HO-1 pathway. It promotes the nuclear translocation of Nrf2, a transcription factor that upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[15][16]



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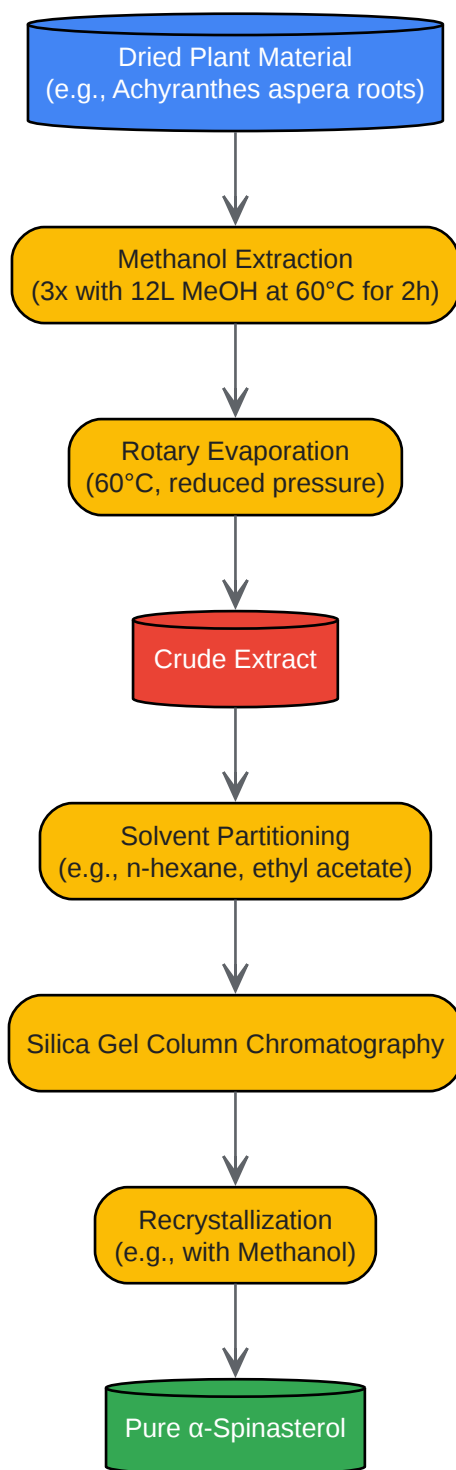
Figure 2: Activation of the Nrf2/HO-1 pathway by α -spinasterol.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature, providing a foundation for the replication and extension of these studies.

Isolation and Purification of α -Spinasterol

A common method for isolating α -spinasterol involves extraction from plant sources followed by chromatographic separation.



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Figure 3: General workflow for the isolation of α-spinasterol.

Protocol:

- Extraction: Dried and powdered plant material (e.g., 1.17 kg of *Achyranthes aspera* roots) is extracted three times with methanol (12 L) at 60°C for 2 hours.[13]
- Concentration: The combined methanolic extracts are concentrated under reduced pressure using a rotary evaporator at 60°C to yield a crude extract.[13]
- Fractionation: The crude extract is subjected to solvent-solvent partitioning using solvents of increasing polarity (e.g., n-hexane, ethyl acetate) to separate compounds based on their polarity.
- Chromatography: The active fraction (e.g., the n-hexane fraction) is subjected to silica gel column chromatography, eluting with a gradient of solvents (e.g., n-hexane-ethyl acetate) to yield several sub-fractions.[2]
- Purification: The sub-fraction containing α -**spinasterol** is further purified by methods such as recrystallization from a suitable solvent (e.g., methanol) to obtain the pure compound.[2]

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay measures the ability of α -**spinasterol** to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Cell Line: RAW 264.7 murine macrophages.

Protocol:

- Cell Culture: RAW 264.7 cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
- Treatment: Cells are pre-treated with various concentrations of α -**spinasterol** (e.g., 1-5 μ M) for a specified time (e.g., 1 hour) before stimulation.[13]
- Stimulation: Cells are then stimulated with LPS (1 μ g/mL) to induce an inflammatory response and NO production.[13]
- Incubation: The cells are incubated for a further 24 hours.

- **NO Measurement:** The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm).
- **Data Analysis:** The percentage of inhibition of NO production by α -**spinasterol** is calculated relative to the LPS-stimulated control group.

In Vitro Anti-diabetic Activity: Glucose Uptake Assay

This assay assesses the effect of α -**spinasterol** on glucose uptake in a relevant cell line, such as C2C12 myotubes.

Cell Line: C2C12 mouse myoblasts, differentiated into myotubes.

Protocol:

- **Cell Differentiation:** C2C12 myoblasts are cultured to confluency and then differentiated into myotubes by switching to a differentiation medium (e.g., DMEM with 2% horse serum).
- **Treatment:** Differentiated myotubes are treated with α -**spinasterol** at various concentrations for a defined period (e.g., 16 hours).[\[2\]](#)
- **Glucose Uptake Measurement:** Glucose uptake is measured using a fluorescently labeled glucose analog, such as 2-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-2-deoxyglucose (2-NBDG).[\[2\]](#) The cells are incubated with 2-NBDG for a short period (e.g., 30 minutes).
- **Fluorescence Reading:** After washing to remove extracellular 2-NBDG, the intracellular fluorescence is measured using a fluorescence microplate reader.
- **Data Analysis:** The increase in glucose uptake is calculated relative to the untreated control cells.

In Vivo Antinociceptive Activity: Hot Plate Test

The hot plate test is a common method to evaluate the analgesic properties of a compound in animal models.

Animal Model: Male Albino Swiss mice (25-30 g).

Protocol:

- **Acclimatization:** Animals are acclimatized to the laboratory conditions for at least 7 days before the experiment.
- **Baseline Measurement:** The baseline latency to a nociceptive response (e.g., paw licking, jumping) is measured by placing the mouse on a hot plate maintained at a constant temperature (e.g., $55 \pm 0.5^{\circ}\text{C}$). A cut-off time (e.g., 20 seconds) is used to prevent tissue damage.
- **Drug Administration:** α -**Spinasterol** is administered to the test group (e.g., orally or intraperitoneally) at various doses. A vehicle control group and a positive control group (e.g., morphine) are also included.
- **Post-treatment Measurement:** The latency to the nociceptive response is measured at different time points after drug administration (e.g., 30, 60, 90, and 120 minutes).
- **Data Analysis:** The antinociceptive effect is expressed as the increase in latency time compared to the baseline or as a percentage of the maximum possible effect (%MPE).

Conclusion

α -**Spinasterol** is a multifaceted phytosterol with a compelling profile of pharmacological activities. Its ability to modulate key signaling pathways involved in inflammation and oxidative stress, coupled with its favorable pharmacokinetic properties, positions it as a strong candidate for the development of novel therapeutics for a range of diseases, including inflammatory disorders, diabetes, and neurological conditions. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to further explore and harness the therapeutic potential of this promising natural compound.

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